molecular formula C14H18N2O3S B2705340 3-[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione CAS No. 1903401-58-0

3-[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione

Cat. No.: B2705340
CAS No.: 1903401-58-0
M. Wt: 294.37
InChI Key: CHQDPSXPOVTEMS-UHFFFAOYSA-N
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Description

3-[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione is a heterocyclic compound that features a thiazolidine-2,4-dione scaffold. This scaffold is known for its versatility and biological activity, making it a significant structure in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as green chemistry, nano-catalysis, and multicomponent reactions are often employed to enhance the efficiency and selectivity of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiazolidine derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

3-[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione is unique due to its combination of a cyclohexene ring, a pyrrolidine ring, and a thiazolidine-2,4-dione moiety. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound in various fields of research .

Properties

IUPAC Name

3-[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c17-12-9-20-14(19)16(12)11-6-7-15(8-11)13(18)10-4-2-1-3-5-10/h1-2,10-11H,3-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQDPSXPOVTEMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CCC(C2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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